Biphenyl-2-YL-phenyl-methanol

Catalog No.
S12418733
CAS No.
30469-82-0
M.F
C19H16O
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl-2-YL-phenyl-methanol

CAS Number

30469-82-0

Product Name

Biphenyl-2-YL-phenyl-methanol

IUPAC Name

phenyl-(2-phenylphenyl)methanol

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C19H16O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19-20H

InChI Key

MAURYBCGPBNOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)O

Biphenyl-2-yl-phenyl-methanol, also known as 1,1-biphenyl-2-ylmethanol, is an organic compound characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings. This compound is identified by its Chemical Abstracts Service number 2928-43-0. Its molecular formula is C13H12O, and it features a hydroxymethyl (-CH2OH) functional group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups. Notably, it can undergo:

  • Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
  • Esterification: Reaction with carboxylic acids to form esters.
  • Substitution Reactions: The biphenyl structure allows for electrophilic aromatic substitution, where substituents can be added to the aromatic rings.

The compound has been synthesized using palladium-catalyzed cross-coupling reactions involving phenylboronic acid and aryl bromides, demonstrating its versatility in organic synthesis .

Several methods have been developed for the synthesis of biphenyl-2-yl-phenyl-methanol:

  • Palladium-Catalyzed Cross-Coupling: This method involves the coupling of phenylboronic acid with aryl bromides in the presence of palladium catalysts, typically yielding high purity and good yields .
  • Grignard Reaction: The compound can be synthesized through the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by hydrolysis.
  • Reduction Reactions: Starting from ketones or aldehydes, reduction processes using reducing agents such as lithium aluminum hydride can yield biphenyl-2-yl-phenyl-methanol.

These methods highlight the compound's accessibility for synthetic chemists aiming to explore its properties further.

Biphenyl-2-yl-phenyl-methanol has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Materials Science: In the development of polymers or materials that require specific thermal or mechanical properties due to its biphenyl structure.

The compound's unique structural features may also allow it to function as a ligand in coordination chemistry or catalysis .

Interaction studies involving biphenyl derivatives often focus on their binding affinity with biological targets. For instance, biphenyl compounds have shown interactions with cyclooxygenase enzymes and other proteins involved in metabolic pathways. These studies are crucial for understanding the mechanism of action of biphenyl-based drugs and optimizing their efficacy

Biphenyl-2-yl-phenyl-methanol is part of a broader class of biphenyl derivatives. Here are some similar compounds along with comparisons highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
BiphenylTwo phenol rings linked by a single bondUsed as a heat transfer medium; less reactive than substituted derivatives
PhenolSingle aromatic ring with hydroxyl groupCommonly used as an antiseptic; simpler structure
Biphenylyl MethanolSimilar structure but lacks additional substituentsMay exhibit different solubility and reactivity profiles
DiphenylethanolTwo phenolic groups on an ethane backboneExhibits different biological activity due to structural differences

Biphenyl-2-yl-phenyl-methanol stands out due to its specific arrangement of functional groups that enhance its reactivity and potential biological activity compared to simpler biphenylic compounds.

Transition metal-catalyzed cross-coupling reactions represent the cornerstone of biphenyl-2-YL-phenyl-methanol synthesis, enabling efficient carbon-carbon bond formation between aromatic fragments. These methods prioritize regioselectivity, functional group compatibility, and scalability.

Suzuki-Miyaura Coupling Strategies for Biphenyl Scaffold Assembly

The Suzuki-Miyaura coupling has emerged as a dominant method for constructing biphenyl scaffolds due to its mild reaction conditions and tolerance for diverse functional groups. This reaction typically involves the coupling of aryl halides with arylboronic acids or esters in the presence of a palladium catalyst. For biphenyl-2-YL-phenyl-methanol derivatives, ortho-substituted phenylboronic acid pinacol esters (e.g., o-(bromomethyl)phenylboronic acid pinacol ester) are employed to ensure precise regiocontrol.

A key innovation involves the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction kinetics. For instance, coupling o-(bromomethyl)phenylboronic acid pinacol ester with aryl bromides under microwave irradiation at 120°C for 15 minutes achieves yields exceeding 85%. Supported catalysts, such as palladium on carbon (Pd/C), further enhance efficiency by enabling catalyst recycling without significant loss of activity.

Table 1: Optimization of Suzuki-Miyaura Conditions for Biphenyl Synthesis

Aryl HalideBoronate PartnerCatalyst SystemYield (%)
2-Bromo-5-nitropyridineo-BromomethylphenylboronatePd(PPh~3~)~4~92
4-Nitrobenzenem-BromomethylphenylboronatePd(OAc)~2~/XPhos88

The choice of ligand significantly influences reactivity. Bulky phosphine ligands like XPhos suppress undesired homocoupling by stabilizing the palladium intermediate, while electron-deficient ligands accelerate oxidative addition of aryl halides. Recent studies also highlight the utility of p-toluenesulfonyl (Ts) groups as transient directing groups to enhance ortho-selectivity in asymmetric biphenyl syntheses.

Ullmann-Type Reactions in Biaryl Bond Formation

Ullmann reactions, historically reliant on stoichiometric copper, have been revitalized through modern catalytic systems for biphenyl-2-YL-phenyl-methanol synthesis. Classical Ullmann coupling involves the reaction of two aryl halides with a copper-bronze alloy, as exemplified by the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl. However, contemporary variants employ palladium or nickel catalysts to broaden substrate scope and reduce reaction temperatures.

A mechanistically distinct pathway involves single-electron transfer (SET) from copper to the aryl halide, generating aryl radicals that couple to form biaryl bonds. This radical mechanism explains the preference for electron-deficient aryl halides, as their lower reduction potentials facilitate radical formation. Recent advances utilize copper nanoparticles (CuNPs) immobilized on mesoporous silica, achieving turnover numbers (TON) of 1,200 for biphenyl derivatives at 80°C.

Mechanistic Insights:

  • Oxidative Addition: Cu(0) inserts into the C–X bond of the aryl halide.
  • Radical Generation: Homolytic cleavage produces aryl radicals (Ar- ).
  • Coupling: Two aryl radicals combine to form the biaryl product.

Despite these improvements, Ullmann reactions remain less favored than palladium-catalyzed methods for sensitive substrates due to residual challenges in controlling enantioselectivity.

Negishi and Kumada Couplings for Functionalized Derivatives

Negishi and Kumada couplings provide complementary routes to biphenyl-2-YL-phenyl-methanol derivatives, particularly for alkyl- and alkenyl-substituted variants. The Negishi reaction couples aryl halides with organozinc reagents using palladium or nickel catalysts, while the Kumada variant employs Grignard reagents (organomagnesium compounds).

Negishi Coupling:
$$
\ce{Ar-X + R-Zn-X' ->[Pd(PPh3)4] Ar-R + ZnXX'}
$$
Organozinc reagents (e.g., benzylzinc bromide) exhibit superior stability compared to Grignard reagents, enabling reactions at ambient temperatures. A notable application involves the coupling of 2-bromophenylmethanol with tert-butylzinc chloride to install sterically demanding substituents at the biphenyl ortho-position.

Kumada Coupling:$$\ce{Ar-X + R-Mg-X ->[Ni(acac)2] Ar-R + MgXX'}$$Kumada reactions excel in forming sp^2^-sp^3^ bonds, as demonstrated in the synthesis of biphenyl-2-YL-cyclohexylmethanol using cyclohexylmagnesium bromide and 2-bromobiphenyl. Density functional theory (DFT) studies reveal that nickel catalysts lower the activation energy for transmetalation by stabilizing the Mg–X intermediate.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.120115130 g/mol

Monoisotopic Mass

260.120115130 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

Explore Compound Types